7-Bromchinolin-3-carbonitril

Übersicht

Beschreibung

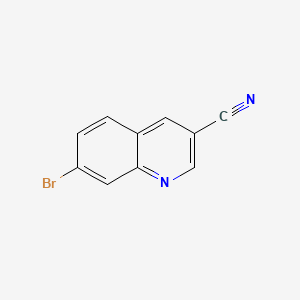

7-Bromoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a cyano group at the 3rd position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Wissenschaftliche Forschungsanwendungen

7-Bromoquinoline-3-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method is the bromination of 3-cyanoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of 7-Bromoquinoline-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives or reduction to form quinoline-3-methanamine derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Products: Quinoline-3-carboxylic acid derivatives.

Reduction Products: Quinoline-3-methanamine derivatives

Wirkmechanismus

The mechanism of action of 7-Bromoquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The bromine atom and cyano group contribute to its reactivity and ability to form stable complexes with biological macromolecules. It can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- 2-Mercaptoquinoline-3-carbaldehyde

- Quinoline-3-carboxylic acid

Uniqueness

7-Bromoquinoline-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the cyano group contributes to its potential as a pharmacophore in drug design .

Biologische Aktivität

7-Bromoquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H6BrN3

- Molecular Weight : 248.1 g/mol

- CAS Number : 1375108-40-9

The compound features a bromine atom at the 7th position and a carbonitrile group at the 3rd position of the quinoline ring. This unique structure contributes to its reactivity and biological activity.

Research suggests that 7-Bromoquinoline-3-carbonitrile may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity, which can disrupt cellular processes such as DNA replication and protein synthesis.

- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties against various pathogens, likely due to its ability to disrupt microbial cell functions.

- Anticancer Properties : Preliminary investigations have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 7-Bromoquinoline-3-carbonitrile:

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of 7-Bromoquinoline-3-carbonitrile against a panel of bacterial strains, revealing significant inhibition at low concentrations, which highlights its potential as a lead compound for antibiotic development.

- Anticancer Effects : In vitro studies on MCF-7 and KB-V1 cell lines showed that treatment with 7-Bromoquinoline-3-carbonitrile resulted in reduced cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to ROS generation and disruption of microtubule dynamics .

- Antimalarial Potential : The compound was tested against Plasmodium falciparum, demonstrating promising antimalarial activity comparable to established treatments. This positions it as a candidate for further development in antimalarial therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-Bromoquinoline-3-carbonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoquinoline | Lacks bromine and carbonitrile groups | Limited reactivity |

| 7-Chloroquinoline-3-carbonitrile | Chlorine instead of bromine | Different reactivity; varied applications |

| 2-Amino-7-bromoquinoline-3-carbonitrile | Contains amino group | Enhanced hydrogen bonding with targets |

| 7-Bromoquinoline-3-carbonitrile | Unique bromine and carbonitrile combination | Significant antimicrobial and anticancer properties |

The presence of both the bromine atom and the carbonitrile group in 7-Bromoquinoline-3-carbonitrile enhances its reactivity and biological potential compared to other compounds.

Eigenschaften

IUPAC Name |

7-bromoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRSJDDDOGXJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739765 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-40-9 | |

| Record name | 7-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.